1-Bromoundecafluorocyclohexane

Description

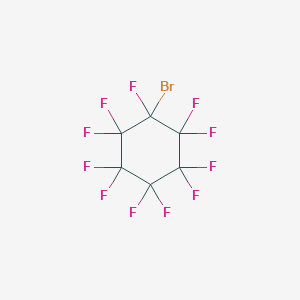

1-Bromoundecafluorocyclohexane, also known as perfluoro-1-bromocyclohexane, is a halogenated organic compound with the molecular formula C6BrF11. It is characterized by the presence of a bromine atom and eleven fluorine atoms attached to a cyclohexane ring. This compound is notable for its high degree of fluorination, which imparts unique chemical and physical properties.

Properties

IUPAC Name |

1-bromo-1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6BrF11/c7-1(8)2(9,10)4(13,14)6(17,18)5(15,16)3(1,11)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAGWQKRFOLDLGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1(F)F)(F)F)(F)Br)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6BrF11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371303 | |

| Record name | 1-Bromoundecafluorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336-13-0 | |

| Record name | 1-Bromoundecafluorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 336-13-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromoundecafluorocyclohexane can be synthesized through the bromination of undecafluorocyclohexane. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the cyclohexane ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using specialized equipment to handle the reactive and corrosive nature of bromine and fluorinated compounds. The process is optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromoundecafluorocyclohexane primarily undergoes substitution reactions due to the presence of the bromine atom. These reactions include nucleophilic substitution (SN1 and SN2) and electrophilic substitution.

Common Reagents and Conditions

Nucleophilic Substitution (SN1 and SN2): Common nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), and alkoxide ions (RO-) can replace the bromine atom under appropriate conditions. The choice of solvent and temperature can influence the reaction mechanism (SN1 or SN2).

Electrophilic Substitution: Electrophiles such as halogens (Cl2, I2) can react with the compound under specific conditions to introduce additional substituents on the cyclohexane ring.

Major Products Formed

The major products formed from these reactions depend on the nature of the substituent introduced. For example, nucleophilic substitution with hydroxide ions would yield undecafluorocyclohexanol, while electrophilic substitution with chlorine would produce 1-chloroundecafluorocyclohexane.

Scientific Research Applications

1-Bromoundecafluorocyclohexane has several applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.

Biology: The compound’s unique properties make it useful in studies involving fluorinated biomolecules and their interactions.

Medicine: Research into fluorinated compounds for medical applications, such as imaging agents and pharmaceuticals, often involves this compound.

Industry: The compound is used in the development of specialty materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-bromoundecafluorocyclohexane involves its ability to participate in substitution reactions due to the presence of the bromine atom. The high electronegativity of fluorine atoms in the compound influences its reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions.

Comparison with Similar Compounds

Similar Compounds

1-Chloroundecafluorocyclohexane: Similar in structure but with a chlorine atom instead of bromine.

1-Iodoundecafluorocyclohexane: Contains an iodine atom instead of bromine.

Undecafluorocyclohexane: Lacks the halogen substituent, making it less reactive in substitution reactions.

Uniqueness

1-Bromoundecafluorocyclohexane is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic and electrophilic substitution reactions compared to its chlorinated and iodinated counterparts. The high degree of fluorination also imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Biological Activity

1-Bromoundecafluorocyclohexane is a halogenated compound that has garnered attention for its potential biological activities. Understanding its interactions with biological systems is crucial for evaluating its safety and efficacy, especially in industrial and pharmaceutical applications.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a cyclohexane ring fully substituted with fluorine atoms and a bromine atom. This structure contributes to its physicochemical properties, influencing its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C6BrF11 |

| Molecular Weight | 309.92 g/mol |

| Boiling Point | Not readily available |

| Density | Not readily available |

| Solubility | Low in water |

Biological Activity

The biological activity of this compound can be analyzed through various mechanisms:

Toxicological Studies

Research indicates that halogenated compounds like this compound may exhibit significant toxicity at low concentrations. For instance, studies have shown that exposure to similar halogenated compounds can lead to:

- Lethal effects : Some halogenated compounds have been reported to cause death in model organisms at very low doses.

- Organ damage : Toxicological assessments reveal potential damage to vital organs such as the liver and kidneys.

- Reproductive effects : There is evidence suggesting that exposure may lead to reproductive issues, including miscarriages and birth defects.

Case Studies

Several case studies have focused on the environmental and health impacts of halogenated compounds similar to this compound:

- Environmental Persistence : Halogenated compounds are known for their resistance to degradation, leading to bioaccumulation in ecosystems. This persistence raises concerns about long-term ecological impacts.

- Health Implications : Epidemiological studies have linked exposure to certain brominated compounds with adverse health outcomes, including endocrine disruption and carcinogenic effects.

The biological mechanisms through which this compound exerts its effects may include:

- Interaction with cellular membranes : The lipophilicity of the compound allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function.

- Enzyme inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic processes, leading to toxic accumulation of metabolites.

Research Findings

Recent research highlights the need for further investigation into the biological activity of this compound:

- A study published in Environmental Science & Technology demonstrated the cytotoxicity of fluorinated compounds on human cell lines, indicating potential risks associated with exposure.

- Another research effort focused on the environmental fate of brominated compounds, emphasizing their impact on aquatic life due to bioaccumulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.